VH032-Peg6-6C-CL -

VH032-Peg6-6C-CL

Catalog Number: EVT-13792502
CAS Number:
Molecular Formula: C40H63ClN4O10S
Molecular Weight: 827.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VH032-Peg6-6C-CL is classified as a VHL ligand, specifically designed to interact with the VHL E3 ubiquitin ligase. It is synthesized to include polyethylene glycol linkers, enhancing its solubility and facilitating its conjugation to target proteins. The compound is recognized for its role in PROTAC research, where it serves as a building block for creating targeted protein degraders that can modulate cellular pathways effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of VH032-Peg6-6C-CL typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a central scaffold that includes the VHL ligand.
  2. Linker Incorporation: Polyethylene glycol linkers (e.g., PEG6) are introduced to enhance solubility and flexibility.
  3. Functionalization: The compound is functionalized with various chemical groups, such as hexyl chloride tags, which allow for covalent bonding to HaloTag units or other target proteins.
  4. Purification and Characterization: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%). Characterization techniques like mass spectrometry and NMR spectroscopy are employed to confirm the molecular structure.
Molecular Structure Analysis

Structure and Data

The molecular formula for VH032-Peg6-6C-CL is C28H38N4O7SC_{28}H_{38}N_{4}O_{7}S, with a molecular weight of 574.69 g/mol. The structure features:

  • A central core that interacts with the VHL protein.
  • Polyethylene glycol linkers that enhance solubility.
  • Functionalized end groups that facilitate conjugation to target proteins.

The structural integrity is crucial for maintaining binding affinity to the VHL protein, which is essential for its function in PROTAC applications.

Chemical Reactions Analysis

Reactions and Technical Details

VH032-Peg6-6C-CL participates in several key chemical reactions:

  1. Covalent Bonding: The hexyl chloride tag allows for covalent attachment to HaloTag proteins, facilitating targeted degradation.
  2. Ubiquitination: Upon binding to VHL, the compound promotes the ubiquitination of target proteins by recruiting them to the E3 ligase complex, leading to their subsequent degradation by the proteasome.
  3. Stability Assessment: The compound's stability in physiological conditions is evaluated through various assays, ensuring its efficacy in cellular environments.
Mechanism of Action

Process and Data

The mechanism of action for VH032-Peg6-6C-CL involves:

  1. Binding to VHL: The compound binds specifically to the VHL protein, disrupting its interaction with hypoxia-inducible factors (HIFs).
  2. Induction of Ubiquitination: This binding facilitates the polyubiquitination of HIFs, marking them for degradation by the proteasome.
  3. Cellular Response Modulation: By degrading HIFs, VH032-Peg6-6C-CL modulates cellular responses to hypoxia, which can be leveraged in therapeutic contexts.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of VH032-Peg6-6C-CL include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents due to the presence of polyethylene glycol linkers.
  • Stability: Stable under recommended storage conditions (-20°C) with a purity level exceeding 95% as determined by HPLC.

These properties are critical for ensuring effective use in laboratory settings and potential therapeutic applications.

Applications

Scientific Uses

VH032-Peg6-6C-CL finds applications primarily in:

  1. PROTAC Development: Used as a building block in designing bifunctional molecules aimed at targeted protein degradation.
  2. Cancer Research: Investigated for its potential to modulate pathways involved in tumorigenesis by degrading specific oncogenic proteins.
  3. Biochemical Studies: Employed in studies exploring the dynamics of protein interactions within cellular pathways, particularly those involving hypoxia response mechanisms.
Molecular Design & Rational Engineering of VH032-Peg6-6C-CL

Structural Components of Bifunctional PROTAC Architecture

VH032-Peg6-6C-CL exemplifies a strategically engineered heterobifunctional PROTAC (PROteolysis TArgeting Chimera) designed to co-opt the ubiquitin-proteasome system (UPS) for targeted protein degradation. Its architecture integrates three distinct functional domains:

  • VHL E3 Ligase Ligand (VH032 Derivative): This component recruits the Cullin RING E3 ligase complex CRL2^VHL. VH032 is a high-affinity, drug-like small molecule inhibitor of the VHL:HIF-1α protein-protein interaction (PPI) [1] [6]. It binds the hydrophobic pocket of the VHL β-domain, competitively displacing hydroxylated HIF-1α substrates with a reported Kd in the nanomolar range [3] [8]. Methylation at the benzylic position (as in Me-VH032) enhances binding affinity and metabolic stability, a modification often leveraged in PROTAC design [8].
  • HaloTag7-Targeting Chloroalkane Moiety (6C-CL): This warhead covalently engages HaloTag7 (HT7)-fused proteins of interest (POIs) via a nucleophilic substitution reaction. The hexyl linker ("6C") positions the chloroalkane electrophile (-CL) optimally within the HT7 active site, enabling rapid, specific, and irreversible formation of an alkyl-enzyme ester bond between the POI-HaloTag7 fusion protein and the PROTAC [5].
  • Bifunctional Linker (Peg6-6C): This segment covalently conjugates the VHL ligand and the HaloTag7 ligand. It comprises two distinct regions: a hydrophilic hexaethylene glycol (Peg6) spacer and a hydrophobic hexamethylene (6C) chain. The linker dictates the distance, orientation, and flexibility between the two warheads, critically influencing ternary complex formation and degradation efficiency [5] [7].

Table 1: Key Structural Components of VH032-Peg6-6C-CL

ComponentChemical Identity/FeaturePrimary FunctionKey Design Rationale
E3 Ligase Ligand(4R)-3-Methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-L-prolinamide derivativeRecruits CRL2^VHL E3 ubiquitin ligase complexHigh affinity VHL binder; drug-like properties; amenable to functionalization [1] [3] [8]
Linker - PEG SpacerHexaethylene Glycol (Peg6; 24 atoms)Provides hydrophilicity and flexibility; modulates solubility & cell permeabilityBalances rigidity/flexibility; optimal length for ternary complex formation [5] [7]
Linker - Alkyl SpacerHexamethylene Chain (6C; 6 carbons)Connects PEG spacer to chloroalkane; adds hydrophobic characterPositions chloroalkane optimally for HaloTag7 engagement; modulates overall linker length
POI LigandChloroalkane (-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-Cl; 6C-CL)Covalently binds HaloTag7-fused POIIrreversible, specific reaction with HaloTag7 active site residue (Asp106) [5]

Rational Linker Design: PEG6 Spacer Optimization for Ternary Complex Stability

The linker is not merely a passive tether but an active determinant of PROTAC efficacy. The Peg6-6C linker in VH032-Peg6-6C-CL was engineered to address critical challenges in ternary complex formation:

  • Optimal Length & Distance Management: Molecular modeling and PROTAC SAR studies indicate that efficient ubiquitin transfer requires precise spatial positioning of the POI relative to the E2~Ub thioester active site within the CRL2^VHL complex. The combined length of the Peg6-6C linker (~30-35 Å) is hypothesized to provide sufficient reach to bridge the VH032 binding site on VHL and the solvent-exposed chloroalkane ligand bound deep within the HaloTag7 barrel, while avoiding steric clashes that prevent productive complex assembly [5] [7]. Excessively short linkers constrain complex formation; excessively long linkers reduce effective POI-E3 proximity and increase entropy penalties.
  • Flexibility vs. Rigidity Balance (PEG6 Role): The Peg6 segment introduces hydrophilicity and conformational flexibility.
  • Flexibility Advantage: The rotatable bonds within the ethylene glycol units (O-C-C-O) enable the linker to sample a wide conformational space. This adaptability is crucial for accommodating the variable distances and orientations between VHL and HaloTag7 when recruiting diverse POIs, facilitating induced proximity [7].
  • Hydrophilicity Advantage: PEGylation enhances aqueous solubility, counteracting the hydrophobicity of the VH032 core and the alkyl chain, thereby improving cellular permeability and reducing aggregation-prone behavior common in PROTACs [5].
  • Potential Entropy Cost: High flexibility can incur an entropic penalty upon ternary complex formation as the linker becomes more ordered. The inclusion of the more rigid hexamethylene segment (6C) adjacent to the chloroalkane helps mitigate this by providing some structural definition.
  • Ternary Complex Cooperativity: Linker properties profoundly influence the stability and lifetime of the VHL:PROTAC:HaloTag7-POI ternary complex. Cooperativity (α), a measure of how much the PROTAC enhances E3-POI affinity relative to the binary interactions, is highly linker-dependent. While direct experimental α values for VH032-Peg6-6C-CL are scarce in the provided literature, Peg-based linkers in analogous VHL-recruiting PROTACs (e.g., for BRD4, BTK) have demonstrated superior complex stability and degradation efficiency compared to purely alkyl linkers, attributed to optimal distance management and reduced steric hindrance [1] [7]. Molecular dynamics simulations suggest Peg linkers allow for subtle reorientations that optimize interfacial contacts within the ternary complex, stabilizing it sufficiently for efficient ubiquitin transfer [7].

Table 2: Rationale for PEG6 vs. Alternative Linker Types in VH032-Based PROTACs

Linker TypeExample CompositionKey AdvantagesKey DisadvantagesSuitability for HaloTag7 Targeting
PEG-Based (Peg6)-O-(CH₂-CH₂-O)₆-High flexibility, good hydrophilicity/solubility, biocompatible, adaptable lengthCan be susceptible to oxidation; high flexibility may increase entropic penaltyOptimal: Flexibility accommodates HaloTag7 orientation; solubility crucial [5] [7]
Alkyl (Pure Hydrocarbon)-(CH₂)ₙ-Simple, chemically stable, protease-resistant, potentially rigidHydrophobic (poor solubility/permeability), inflexible if long, can promote aggregationSuboptimal: Poor solubility; rigidity may hinder complex formation with diverse POIs
Piperazine/Alkyl Hybride.g., -Piperazine-(CH₂)ₙ-Adds polarity/rigidity points, potentially better PKSynthesis can be complex; limited conformational samplingModerate: Improved solubility over alkyl, but less flexible than PEG for positioning

Functional Integration of VHL Ligand and HaloTag7-Targeting Chloride Moiety

The efficacy of VH032-Peg6-6C-CL hinges on the synergistic and specific functionalities of its terminal ligands and their seamless integration via the linker:

  • Exploiting High-Fidelity VHL Recruitment: VH032 binds the substrate recognition β-domain of VHL with high affinity and selectivity, effectively hijacking the CRL2^VHL complex. This complex, comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, possesses intrinsic E3 ubiquitin ligase activity when neddylated [1] [6]. Crucially, VH032 binding does not globally inhibit VHL's E3 function; it merely displaces its natural substrates (like HIF-1α). The CRL2^VHL complex recruited by VH032 remains fully competent to ubiquitinate a neo-substrate (the HaloTag7-POI) brought into proximity by the PROTAC [1] [6]. This targeted recruitment avoids broad disruption of endogenous VHL biology, unlike pan-E3 inhibitors. The methyl group in derivatives like Me-VH032-amine enhances this binding, making it a preferred starting point for PROTAC conjugation [8].
  • Enabling Irreversible, Specific POI Engagement via HaloTag7: The chloroalkane moiety (6C-CL) provides a unique mechanism of action. HaloTag7 is an engineered bacterial dehalogenase that forms an extremely specific, covalent ester bond with chloroalkane ligands. This reaction is essentially irreversible under physiological conditions. The hexyl linker (6C) positions the chlorine atom for optimal nucleophilic attack by the catalytic aspartate residue (Asp106) within the deep HaloTag7 active site [5]. This strategy offers significant advantages:
  • Universal POI Targeting: Any protein can be targeted by genetically fusing it to HaloTag7, bypassing the need for a specific small-molecule binder for each POI. This is particularly valuable for "undruggable" targets lacking defined ligandable pockets.
  • High Specificity & Low Off-Targets: The covalent bond forms only with the intended HaloTag7-fusion protein, minimizing off-target effects on endogenous proteins.
  • Pseudo-Catalytic Mode: While the PROTAC:HT7 bond is covalent, the PROTAC itself is not consumed. After ubiquitination and degradation of the POI-HaloTag7 fusion, the released PROTAC can potentially engage another HaloTag7 molecule, offering potential advantages over stoichiometric inhibitors [5].
  • Linker as a Determinant of Functional Compatibility: The Peg6-6C linker is not just a spacer but critically integrates the functions of the two warheads:
  • Minimizing Steric Interference: The Peg6 spacer helps prevent the bulky VHL:EloB:EloC complex from sterically blocking access to the HaloTag7 active site or vice-versa, ensuring both ligands can bind their targets simultaneously.
  • Orientation for Ubiquitin Transfer: The combined length and flexibility profile of Peg6-6C is designed to position the POI (fused to HaloTag7) within the "zone of ubiquitination" surrounding the E2~Ub active site associated with the recruited CRL2^VHL complex. Computational modeling suggests flexible PEG linkers allow surface lysine residues on the POI (or potentially on HaloTag7 itself if the POI is shielded) to transiently approach the E2~Ub for conjugation [7].
  • Mitigating Hook Effect: Appropriate linker length and the moderate affinity of VH032 help reduce the "hook effect," where high PROTAC concentrations saturate either E3 or POI binding sites independently, disfavoring productive ternary complex formation.

Properties

Product Name

VH032-Peg6-6C-CL

IUPAC Name

(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H63ClN4O10S

Molecular Weight

827.5 g/mol

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1

InChI Key

XKOQBLMOFKMYPC-WYMKREKISA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.